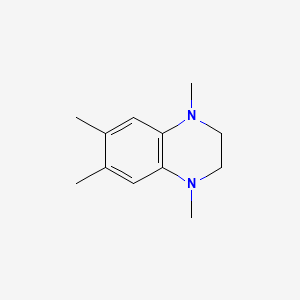
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- is a heterocyclic organic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. This compound is characterized by the presence of a benzene ring fused with a pyrazine ring, and it is further substituted with four methyl groups at positions 1, 4, 6, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives, including 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-quinoxaline, can be synthesized through various methods. One common approach involves the condensation of ortho-diamines with 1,2-diketones. For instance, the parent quinoxaline can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be obtained by using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but are optimized for large-scale synthesis. These methods may include the use of catalysts to enhance reaction rates and yields. For example, 2-iodoxybenzoic acid (IBX) has been used as a catalyst in the reaction of benzil with 1,2-diaminobenzene .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoxaline derivatives can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can act as inhibitors of enzymes such as aldose reductase and as antagonists of receptors like the γ-aminobutyric acid A (GABA A) receptor . These interactions can modulate various biological processes, leading to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- include:
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness
What sets quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- apart is its specific substitution pattern with four methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
66102-32-7 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,4,6,7-tetramethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C12H18N2/c1-9-7-11-12(8-10(9)2)14(4)6-5-13(11)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
GRTNOUSOHQAZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(CCN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
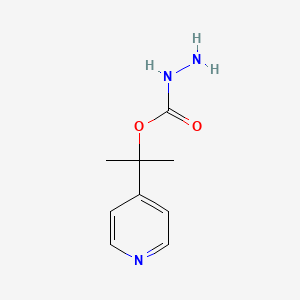


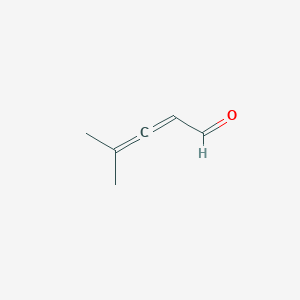

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
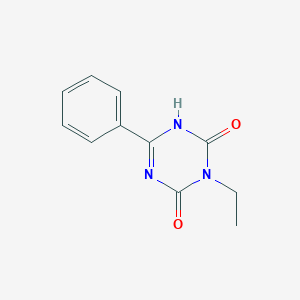

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
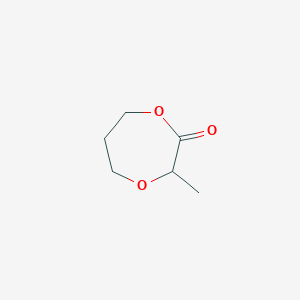
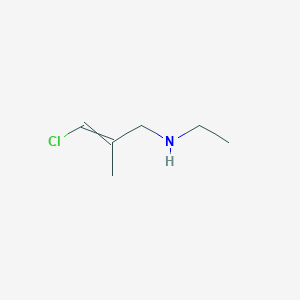
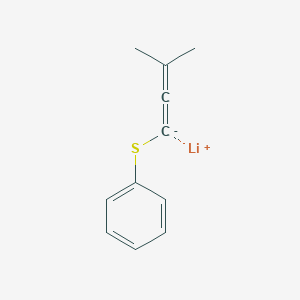
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
